molecular formula C15H21NO2 B1682968 Tmppaa CAS No. 844900-50-1

Tmppaa

Cat. No.: B1682968
CAS No.: 844900-50-1
M. Wt: 247.33 g/mol
InChI Key: SPXCFGAFVLQEJK-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with pentan-3-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide has several scientific research applications:

Mechanism of Action

Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide acts as an allosteric agonist and positive allosteric modulator of the 5-hydroxytryptamine type 3 receptor. It enhances 5-hydroxytryptamine-mediated signaling by binding to an allosteric site on the receptor, distinct from the orthosteric site where 5-hydroxytryptamine binds. This binding induces conformational changes in the receptor, leading to increased receptor activation and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide is unique due to its dual role as an allosteric agonist and positive allosteric modulator. Unlike other compounds that either activate or inhibit the receptor, this compound enhances the receptor’s response to its natural ligand, providing a novel mechanism for modulating receptor activity .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-pentan-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-13(5-2)16-15(17)11-8-12-6-9-14(18-3)10-7-12/h6-11,13H,4-5H2,1-3H3,(H,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXCFGAFVLQEJK-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)NC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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